
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide is a complex organic compound that features a bromine, chlorine, and fluorine atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-bromo-4-fluorobenzyl bromide with 2-chloro-4-fluorobenzyl alcohol under specific conditions to form an ether linkage. This intermediate is then further reacted with ethoxybenzamide to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ether and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloro-3-fluorobenzyl bromide: Shares similar halogenated benzyl structure.
2-Chloro-4-fluorobenzyl bromide: Another halogenated benzyl compound with different substitution pattern.
3-Bromo-4-fluorobenzylamine hydrochloride: Contains similar bromine and fluorine atoms but with an amine group.
Uniqueness
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
特性
分子式 |
C16H14BrClFNO3 |
|---|---|
分子量 |
402.6 g/mol |
IUPAC名 |
3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzamide |
InChI |
InChI=1S/C16H14BrClFNO3/c1-2-22-14-6-10(16(20)21)5-12(17)15(14)23-8-9-3-4-11(19)7-13(9)18/h3-7H,2,8H2,1H3,(H2,20,21) |
InChIキー |
MZSOUUJXJFAHKX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N)Br)OCC2=C(C=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)
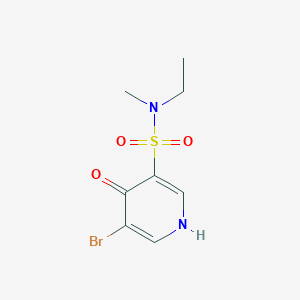
![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)

![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)

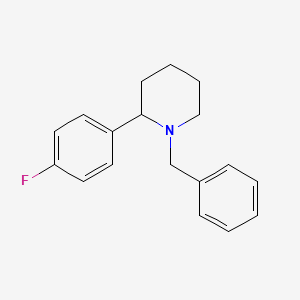
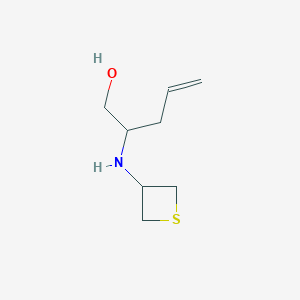

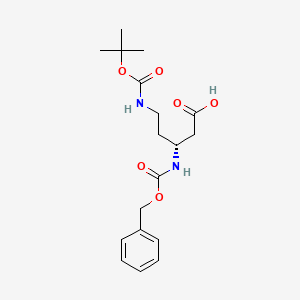

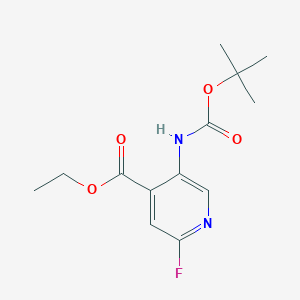
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)
